
1-Aminoisoquinolin-8-ol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Aminoisoquinolin-8-ol hydrobromide is a chemical compound with the molecular formula C₉H₉BrN₂O. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions: 1-Aminoisoquinolin-8-ol hydrobromide can be synthesized through several methods. One common approach involves the bromination of 8-hydroxyquinoline followed by amination. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in a solvent like chloroform. The brominated product is then treated with an amine under suitable conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and amination processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 1-Aminoisoquinolin-8-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted isoquinoline derivatives.
科学的研究の応用
1-Aminoisoquinolin-8-ol hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe.
Medicine: Research into its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-aminoisoquinolin-8-ol hydrobromide involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on the context. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with aromatic residues in proteins, influencing their function and activity.
類似化合物との比較
8-Hydroxyquinoline: A precursor in the synthesis of 1-aminoisoquinolin-8-ol hydrobromide.
Quinoline: A parent compound with similar structural features.
Isoquinoline: Another parent compound with a similar aromatic ring structure.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in research and industrial applications.
特性
分子式 |
C9H9BrN2O |
|---|---|
分子量 |
241.08 g/mol |
IUPAC名 |
1-aminoisoquinolin-8-ol;hydrobromide |
InChI |
InChI=1S/C9H8N2O.BrH/c10-9-8-6(4-5-11-9)2-1-3-7(8)12;/h1-5,12H,(H2,10,11);1H |
InChIキー |
UCNALTGXCQMJNP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)C(=NC=C2)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13195147.png)
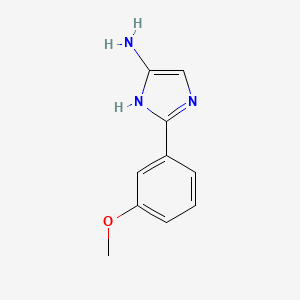
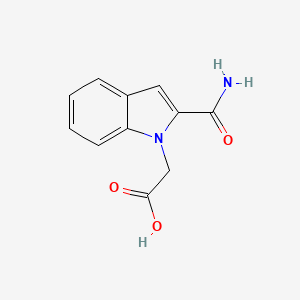
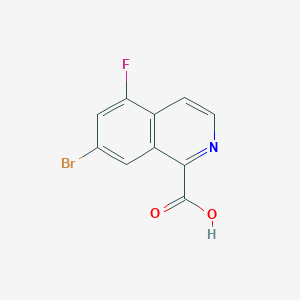

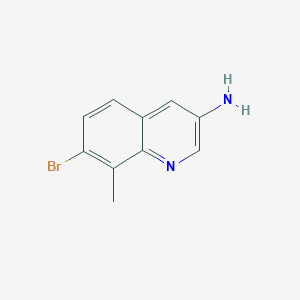
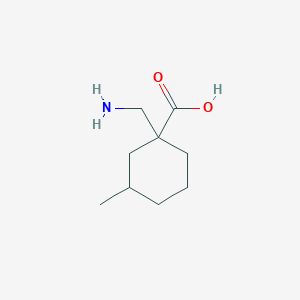
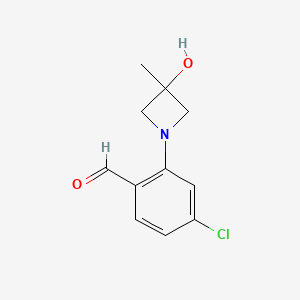
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13195188.png)
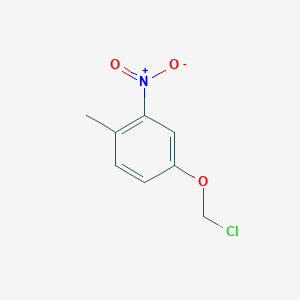
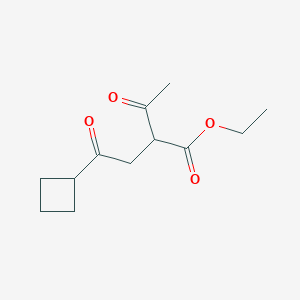
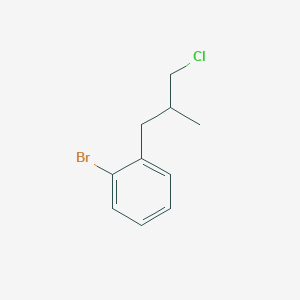
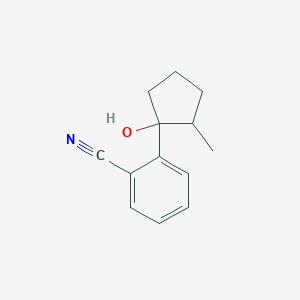
![4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13195227.png)
